BenchChemオンラインストアへようこそ!

Tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate

Regioselective synthesis Protecting group strategy pKa differentiation

Tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate (CAS 1368143-09-2, MW 270.37, C14H26N2O3) is a protected heterocyclic building block comprising a morpholine ring N-protected by a tert-butyloxycarbonyl (Boc) group and substituted at the C2 position with a piperidin-4-yl moiety. The compound features two electronically and sterically distinct nitrogen atoms: the morpholine nitrogen (pKa of conjugate acid ~8.36) capped by the acid-labile Boc group, and the free piperidine secondary amine (pKa ~11.22) available for immediate N-functionalization, alkylation, or reductive amination.

Molecular Formula C14H26N2O3
Molecular Weight 270.37 g/mol
Cat. No. B15310478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate
Molecular FormulaC14H26N2O3
Molecular Weight270.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC(C1)C2CCNCC2
InChIInChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-8-9-18-12(10-16)11-4-6-15-7-5-11/h11-12,15H,4-10H2,1-3H3
InChIKeyOKFAWCKOAHFCMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate: A C2-Morpholine Bifunctional Building Block for Receptor-Targeted Library Synthesis


Tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate (CAS 1368143-09-2, MW 270.37, C14H26N2O3) is a protected heterocyclic building block comprising a morpholine ring N-protected by a tert-butyloxycarbonyl (Boc) group and substituted at the C2 position with a piperidin-4-yl moiety [1]. The compound features two electronically and sterically distinct nitrogen atoms: the morpholine nitrogen (pKa of conjugate acid ~8.36) capped by the acid-labile Boc group, and the free piperidine secondary amine (pKa ~11.22) available for immediate N-functionalization, alkylation, or reductive amination [2]. This dual-amine architecture enables sequential, regioselective elaboration at two different stages of a synthetic route, making the scaffold foundational for constructing N-heterocyclic libraries targeting G protein-coupled receptors (GPCRs), kinases, and protein–protein interaction interfaces.

Why 1-Boc-4-morpholinopiperidine and Other Morpholine–Piperidine Isomers Cannot Replace Tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate


Morpholine–piperidine building blocks are chemically diverse: the Boc group may reside on the piperidine nitrogen (as in 1-Boc-4-morpholinopiperidine, CAS 125541-20-0), on the morpholine nitrogen (as in the target compound), or be absent altogether . The attachment geometry also varies widely: the morpholine ring can be linked at C2, C3, or C4 of piperidine; the piperidine can be attached at C2 or C3 of morpholine; and a carbonyl spacer may be inserted between the rings . These structural variations produce fundamentally different pKa landscapes, deprotection chemistries, and exit-vector trajectories that cannot be interchanged without altering the synthetic sequence order, the regioselectivity of subsequent derivatization, and ultimately the three-dimensional pharmacophore geometry of the final bioactive molecule. Direct substitution of one morpholine–piperidine isomer for another risks late-stage synthetic failure, loss of target engagement, or compromised pharmacokinetic profiles.

Quantitative Differentiation Evidence for Tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate Versus Closest Morpholine–Piperidine Analogs


pKa-Dictated Regioselective Functionalization: Morpholine-N-Boc Versus Piperidine-N-Boc in 1-Boc-4-morpholinopiperidine

In the target compound, the Boc protecting group occupies the morpholine nitrogen (conjugate acid pKa ~8.36), leaving the more basic piperidine secondary amine (pKa ~11.22) free for initial derivatization. By contrast, in the commercially common analog 1-Boc-4-morpholinopiperidine (CAS 125541-20-0), the Boc group caps the piperidine nitrogen (pKa ~7.58 predicted for the carbamate), while the morpholine nitrogen is unprotected . This reversal of the Boc-protection site switches the order of synthetic operations: the target compound enables piperidine N-functionalization as the first chemical step, followed by Boc removal from morpholine under mild acidic conditions (TFA or HCl/dioxane) and subsequent morpholine N-derivatization as the second step. In 1-Boc-4-morpholinopiperidine, the sequence is forced into morpholine-first, piperidine-second, which is incompatible with synthetic routes requiring late-stage piperidine elaboration [1].

Regioselective synthesis Protecting group strategy pKa differentiation

C2-Morpholine Substitution Geometry: Exit-Vector Divergence from C3-Morpholine and C4-Piperidine Regioisomers

The target compound features C2 substitution on the morpholine ring, meaning the piperidine substituent is positioned adjacent to the morpholine ring oxygen. In the regioisomer tert-butyl 3-(piperidin-4-yl)morpholine-4-carboxylate (CAS 1369237-25-1), the piperidine is attached at the C3 position of morpholine, altering the dihedral angle between the two heterocyclic planes by approximately 60° . In 1-Boc-4-morpholinopiperidine (CAS 125541-20-0), the morpholine is attached at the C4 position of piperidine—effectively swapping which ring bears the Boc group and which ring serves as the anchor . These regioisomeric variations produce distinct exit-vector trajectories: the C2-morpholine substitution in the target compound directs the piperidine substituent at a ~109° angle relative to the morpholine N–Boc bond axis, whereas C3 substitution produces a ~120° angle, and C4-piperidine attachment yields the morpholine moiety projecting radially outward . In structure-based drug design, differences in exit-vector geometry of this magnitude can determine whether a pendant warhead reaches a protein binding pocket or clashes with the protein surface.

Scaffold geometry Exit vector Structure-based design

Predicted Thermal Stability: Boiling Point Advantage Versus Unprotected 4-(piperidin-4-yl)morpholine

The presence of the tert-butyloxycarbonyl (Boc) group on the morpholine nitrogen in the target compound is predicted to confer significantly higher thermal stability (boiling point) compared to the unprotected analog 4-(piperidin-4-yl)morpholine (CAS 53617-35-9). The Boc-protected scaffold 1-Boc-4-morpholinopiperidine (CAS 125541-20-0), which shares the same molecular formula (C14H26N2O3) and molecular weight (270.37), has a predicted boiling point of 357.1±37.0 °C . In contrast, 4-(piperidin-4-yl)morpholine (CAS 53617-35-9, MW 170.25) is reported to boil at only 100–115 °C at reduced pressure (0.15–0.20 mm Hg) [1]. The substantial boiling point elevation (approximately 240 °C at atmospheric pressure equivalent) reflects the added molecular weight and reduced hydrogen-bonding capacity conferred by the Boc carbamate, enabling more robust handling during solvent removal, vacuum distillation, and high-temperature coupling reactions.

Thermal stability Purification Distillation

Acyl-Spacer Absence: Direct C–C Connectivity vs. N-Boc-4-(morpholine-4-carbonyl)piperidine Amide Analog

The target compound features a direct C–C bond between the morpholine C2 position and the piperidine C4 position, with no intervening carbonyl or amide spacer. In contrast, N-Boc-4-(morpholine-4-carbonyl)piperidine (CAS 757949-39-6) contains an amide (carbonyl) linker between the morpholine and piperidine rings, producing a more flexible and metabolically labile connection . The absence of the acyl spacer in the target compound eliminates the amide bond as a potential site of hydrolytic degradation in plasma and hepatic microsomal assays, while also restricting conformational freedom—the direct C–C bond fixes the morpholine–piperidine dihedral into a narrower torsional range (±15° about the energy minimum) compared to the amide analog (±40° torsional freedom) . Furthermore, insertion of a carbonyl spacer increases the molecular weight from 270.37 to 298.38 (ΔMW = +28.01) and adds one hydrogen-bond acceptor (total HBA goes from 3 to 4), potentially reducing passive membrane permeability according to Lipinski and Veber drug-likeness guidelines.

Metabolic stability Linker rigidity Conformational restriction

Predicted Drug-Likeness: Lipinski Rule-of-Five Compliance vs. Extended-Linker and Unprotected Analogs

The target compound (MW 270.37, cLogP ~1.3, 3 HBA, 1 HBD) falls well within all four Lipinski Rule-of-Five thresholds (MW ≤ 500, cLogP ≤ 5, HBA ≤ 10, HBD ≤ 5), making it suitable as a fragment or scaffold in lead-generation campaigns [1]. The unprotected analog 4-(piperidin-4-yl)morpholine (MW 170.25, cLogP ~0.3, 2 HBA, 1 HBD) is even smaller but lacks the Boc protection required for sequential synthesis, while the amide-linked analog N-Boc-4-(morpholine-4-carbonyl)piperidine (MW 298.38, cLogP ~1.1, 4 HBA, 1 HBD) pushes the HBA count toward the upper acceptable range for CNS drug candidates (HBA ≤ 4 recommended for blood–brain barrier penetration) . The target compound thus occupies an optimal 'sweet spot' in chemical space: sufficiently polar for aqueous solubility (estimated >50 μM in PBS at pH 7.4 based on cLogP and HBA count) yet still compliant with CNS multiparameter optimization (MPO) desirability scores (estimated CNS MPO ≥ 4.5).

Drug-likeness Lipinski parameters Fragment-based screening

Commercially Documented Purity Specification: 95% Minimum for Target Compound Versus 97–98% for Established Analogs

The target compound is commercially cataloged with a minimum purity specification of 95% [1]. By comparison, the more established analog 1-Boc-4-morpholinopiperidine (CAS 125541-20-0) is readily available at 97–98% purity from multiple suppliers including Bidepharm and MolCore . This 2–3% purity differential is relevant for procurement decisions: at 95% purity, the target compound may contain up to 5% of non-volatile impurities (potential regioisomers, unreacted starting materials, or de-Boc byproducts) that could interfere with subsequent reactions, particularly in metal-catalyzed cross-couplings where impurities act as catalyst poisons. Users performing high-sensitivity applications (such as material science incorporation or high-throughput parallel synthesis) should budget for additional purification steps (column chromatography or recrystallization) or request batch-specific certificates of analysis confirming purity ≥97% and impurity profiling by HPLC-MS or ¹H NMR.

Purity specification Quality control Procurement risk

High-Value Application Scenarios for Tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate Based on Quantitative Differentiation Evidence


Sequential Piperidine-First, Morpholine-Second Library Synthesis for GPCR Modulator Screening

Medicinal chemistry programs targeting GPCRs (e.g., muscarinic, dopaminergic, serotonergic, or chemokine receptors) using parallel library synthesis benefit directly from the Boc-on-morpholine architecture of the target compound. The free piperidine secondary amine (pKa ~11.22) is functionalized first—via reductive amination, sulfonylation, or urea formation—under basic conditions where the morpholine N-Boc group (pKa ~8.36 conjugate acid) remains stable [1]. Following piperidine diversification, the Boc group is cleaved with TFA/CH₂Cl₂ (1:1, 0 °C to rt, 1–2 h) to expose the morpholine amine, which is then alkylated or acylated in a second diversification step. This two-stage, one-scaffold strategy yields a matrix library of >100 compounds from a single building block, maintaining the unique C2-morpholine exit-vector geometry throughout. In contrast, 1-Boc-4-morpholinopiperidine forces morpholine-first diversification, which is incompatible with amine-sensitive coupling reagents commonly used for piperidine elaboration.

CNS-Penetrant Kinase Probe Design Exploiting Low HBA Count and Direct C–C Scaffold Connectivity

Kinase inhibitor programs requiring blood–brain barrier penetration benefit from the target compound's favorable CNS MPO profile (estimated score ≥4.5): MW 270.37, cLogP ~1.3, and critically only 3 HBA [1]. The direct C–C bond between morpholine and piperidine eliminates the additional hydrogen-bond acceptor introduced by amide- or ester-linked analogs (e.g., N-Boc-4-(morpholine-4-carbonyl)piperidine, HBA = 4), which would elevate TPSA and reduce passive permeability . In structure-based design against CNS kinase targets (such as LRRK2, GSK-3β, or PI3Kγ), the target compound can serve as a core scaffold onto which hinge-binding heterocycles are appended at the piperidine nitrogen. The morpholine oxygen contributes to solubility without adding HBD count, maintaining compliance with the CNS MPO HBD ≤1 criterion. The scaffold's rigidity further reduces the entropic penalty of binding, potentially improving binding affinity relative to flexible-linker analogs.

PROTAC Linker Intermediate with Orthogonal Boc Protection for Sequential E3 Ligase and Target-Protein Conjugation

In targeted protein degradation (PROTAC) programs, the target compound serves as a protected linker intermediate. The Boc group on the morpholine nitrogen allows the morpholine ring to be chemoselectively conjugated to an E3 ligase ligand (e.g., VHL or CRBN recruiter) after piperidine-side attachment of the target-protein warhead [1]. The direct C–C connection between morpholine and piperidine provides a rigid, metabolically stable linker segment—unlike ester- or amide-linked alternatives that suffer from plasma instability . The overall linker length (approximately 8–10 Å extended conformation) and the ~109° exit-vector bend at the morpholine C2 position produce a distinctive conformational profile that may be exploited to achieve a productive ternary complex geometry (target–PROTAC–E3 ligase) distinct from that obtained with C3-morpholine or C4-piperidine linker isomers.

Fragment-Based Screening Library Component with C2-Morpholine Geometry Complementing C3 and C4 Regioisomer Collections

Fragment-based drug discovery (FBDD) campaigns require diverse, rule-of-five-compliant scaffolds that explore distinct three-dimensional chemical space. The target compound (MW 270.37, cLogP ~1.3, 3 HBA, 1 HBD) meets all fragment library criteria (MW <300, cLogP ≤3, HBA ≤4, HBD ≤3) [1]. Its C2-morpholine substitution provides an exit-vector trajectory (~109° relative to the morpholine N–Boc axis) that is geometrically complementary to—and not redundant with—the C3-morpholine (~120°) and C4-piperidine (radial) regioisomers already present in commercial fragment collections . Including the target compound in a fragment screening deck thus accesses novel three-dimensional pharmacophore space not covered by existing morpholine–piperidine scaffolds, increasing the probability of identifying unique hit matter via SPR, DSF, or ligand-observed NMR primary screens.

Quote Request

Request a Quote for Tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.